molecular formula C3Cl3NO2 B151557 Trichloroacetyl isocyanate CAS No. 3019-71-4

Trichloroacetyl isocyanate

Cat. No.: B151557
CAS No.: 3019-71-4
M. Wt: 188.39 g/mol
InChI Key: GRNOZCCBOFGDCL-UHFFFAOYSA-N
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Description

Trichloroacetyl isocyanate is an organic compound with the molecular formula C₃Cl₃NO₂. It is a colorless to pale yellow liquid that is highly reactive and used in various chemical reactions. The compound is known for its utility as a derivatizing reagent in nuclear magnetic resonance studies and its role in the synthesis of various organic compounds .

Mechanism of Action

Target of Action

Trichloroacetyl isocyanate (TCAI) is primarily targeted towards alcohols, phenols, and amines . These compounds play crucial roles in various biological processes, including signal transduction, neurotransmission, and enzymatic reactions.

Mode of Action

TCAI interacts with its targets (alcohols, phenols, and amines) through a process known as 1,5-cycloaddition . This reaction results in the formation of [2+2] and [4+2] cycloadducts . The cycloaddition reaction is a powerful tool in organic chemistry, allowing for the construction of cyclic structures that are often difficult to synthesize through other methods.

Biochemical Pathways

The interaction of TCAI with its targets affects various biochemical pathways. For instance, the reaction of TCAI with water and other small molecules is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Pharmacokinetics

It’s known that tcai is a hygroscopic and moisture-sensitive compound , suggesting that it may have unique pharmacokinetic properties related to its reactivity with water.

Result of Action

The molecular and cellular effects of TCAI’s action are diverse, depending on the specific targets and the environmental context. For instance, TCAI can promote the biosynthesis of proteoglycans, increase the content of hyaluronic acid in the skin, and improve skin moisturization and joint pain associated with aging .

Action Environment

The action, efficacy, and stability of TCAI can be influenced by various environmental factors. For example, TCAI is sensitive to moisture , which can affect its reactivity and stability. Furthermore, the presence of other substances, such as dichloromethane, ether, and tetrahydrofuran, can influence the solubility of TCAI .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloroacetyl isocyanate can be synthesized by reacting 2,2,2-trichloroacetamide with oxalyl chloride. The reaction mixture is heated to 70°C for 24 hours, followed by concentration under vacuum . Another method involves the reaction of trichloroacetyl chloride with sodium cyanate under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of trichloroacetyl chloride with sodium cyanate. The reaction is carried out in a controlled environment to ensure safety and maximize yield .

Chemical Reactions Analysis

Types of Reactions: Trichloroacetyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Chloroacetyl isocyanate
  • Benzyl isocyanate
  • Isopropyl isocyanate
  • Chlorosulfonyl isocyanate

Comparison: Trichloroacetyl isocyanate is unique due to the presence of three chlorine atoms, which significantly increase its electrophilicity compared to other isocyanates. This makes it more reactive and suitable for specific applications where high reactivity is required .

Properties

IUPAC Name

2,2,2-trichloroacetyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3NO2/c4-3(5,6)2(9)7-1-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNOZCCBOFGDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)C(Cl)(Cl)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062790
Record name Trichloroacetyl isocyanate
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Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3019-71-4
Record name Trichloroacetyl isocyanate
Source CAS Common Chemistry
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Record name Trichloroacetyl isocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl isocyanate, 2,2,2-trichloro-
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Record name Trichloroacetyl isocyanate
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Record name Trichloroacetyl isocyanate
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Record name TRICHLOROACETYL ISOCYANATE
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Synthesis routes and methods

Procedure details

To a 500 ml three neck flask equipped with a reflux condenser, thermometer, 250 ml addition funnel, magnetic stirrer, and water bath was charged 43.9 grams (0.675 mole) sodium cyanate, 75 ml acetonitrile, and 125 ml toluene. To the addition funnel was added 123 grams (0.675 mole) trichloroacetyl chloride. The trichloroacetyl chloride was added under nitrogen atmosphere at a rate to maintain the reaction temperature between 30°-40° C. After the addition was complete (30 min) the water bath was replaced with an electric heating mantle and the mixture was maintained at 65°-70° C. for 1.5 hour and then cooled to room temperature with the water bath, giving a solution of trichloroacetyl isocyanate containing slurried sodium chloride.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
43.9 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
123 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichloroacetyl isocyanate
Reactant of Route 2
Reactant of Route 2
Trichloroacetyl isocyanate
Reactant of Route 3
Reactant of Route 3
Trichloroacetyl isocyanate
Customer
Q & A

Q1: How does TAI interact with its primary target, hydroxyl groups?

A1: TAI reacts rapidly and quantitatively with hydroxyl groups to form trichloroacetyl carbamates. [, ] This reaction effectively "marks" the hydroxyl groups for analytical purposes. [, ]

Q2: What are the downstream effects of TAI derivatization on the NMR spectra of target molecules?

A2: TAI derivatization leads to several characteristic changes in NMR spectra: * The carbamate N-H proton signal appears downfield, facilitating the counting of hydroxyl groups. [] * Ring protons proximal to the derivatized hydroxyl groups become more dispersed, allowing for easier identification. [] * Specific changes in chemical shifts of the carbamate proton signals can be correlated to the presence of different functional groups. []

Q3: What is the molecular formula and weight of TAI?

A3: The molecular formula of TAI is C3Cl3NO2, and its molecular weight is 198.4 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize TAI and its derivatives?

A4: Commonly used spectroscopic techniques include: * Infrared (IR) Spectroscopy [, , ] * 1H Nuclear Magnetic Resonance (NMR) Spectroscopy [, , , , , , , ] * 13C NMR Spectroscopy [, , , ] * Mass Spectrometry (MS) [, ]

Q5: What is the stability of TAI under different storage conditions?

A5: While specific stability data may vary, TAI is generally stored under anhydrous conditions to prevent hydrolysis.

Q6: Are there any notable material compatibilities or incompatibilities with TAI?

A6: TAI reacts readily with nucleophiles such as water, alcohols, and amines. It should be handled with care and stored away from incompatible materials.

Q7: What is the primary reaction mechanism by which TAI participates in organic synthesis?

A7: TAI is commonly involved in [2+2] cycloaddition reactions with electron-rich alkenes, such as glycals. [, , ] These reactions are highly regio- and stereoselective and provide a valuable route to β-lactams.

Q8: How does the structure of the glycal influence its reactivity with TAI in [2+2] cycloadditions?

A8: The reactivity of glycals with TAI is strongly influenced by the electronic properties and steric bulk of protecting groups on the glycal. [] Electron-withdrawing protecting groups decrease reactivity, while bulky groups can hinder the approach of TAI.

Q9: Have computational methods been used to study the [2+2] cycloaddition of TAI to glycals?

A9: Yes, computational studies have provided insights into the mechanism and transition states involved in the [2+2] cycloaddition of TAI to glycals. [] These studies have shown that the reaction proceeds through an asynchronous one-step mechanism involving a zwitterionic species.

Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for TAI derivatives?

A10: While the provided papers do not describe QSAR models specifically for TAI derivatives, studies have explored the relationship between the structure of TAI-derivatized molecules and their NMR spectra. [, , ]

Q11: How do structural modifications of TAI derivatives affect their biological activity?

A11: The provided research focuses primarily on the synthetic and analytical applications of TAI rather than its biological activity. Therefore, information on the SAR of TAI derivatives regarding biological activity is limited within these papers.

Q12: What are the common formulation strategies used to improve the stability or solubility of TAI derivatives?

A12: The provided research primarily focuses on the use of TAI as a derivatizing agent for analytical purposes and as a reagent in organic synthesis. As a result, these papers do not provide detailed information on formulation strategies for TAI derivatives.

Q13: Are there any specific safety, health, and environmental (SHE) regulations regarding the use and handling of TAI?

A13: As a reactive chemical, TAI should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) and relevant regulations for detailed information on safe handling, storage, and disposal.

Q14: What are some applications of TAI in analytical chemistry?

A29: TAI is primarily used as a derivatizing agent for the analysis of hydroxyl groups in various compounds, including: * Carbohydrates [] * Steroids [, , ] * Hydroxy fatty acid mixtures [] * Polymers [, ]

Q15: How is TAI used to quantify hydroxyl groups in a sample?

A30: After reacting TAI with a sample containing hydroxyl groups, the resulting trichloroacetyl carbamate derivatives can be analyzed using 1H NMR spectroscopy. The integration of the carbamate N-H proton signal is directly proportional to the concentration of hydroxyl groups in the original sample. [, , ]

Q16: What are the advantages of using TAI as a derivatizing agent for NMR analysis?

A31: TAI offers several advantages: * High Reactivity: TAI reacts rapidly and quantitatively with hydroxyl groups, ensuring complete derivatization. [, ] * Characteristic NMR Signals: TAI derivatives produce distinct downfield N-H proton signals in 1H NMR spectra, facilitating identification and quantification. [] * Improved Spectral Dispersion: TAI derivatization often leads to improved spectral dispersion, allowing for easier analysis of complex mixtures. []

Q17: Are there any alternative reagents to TAI for the derivatization of hydroxyl groups?

A32: Yes, other reagents can derivatize hydroxyl groups for analytical purposes, including: * Chloroformates [] * Chlorosulfonyl isocyanate [] * Trifluoroacetic anhydride (TFAA) []

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